BI-811283

Catalog No.
S548306
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BI-811283

Product Name

BI-811283

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

BI811283; BI-811283; BI 811283.

Description

The exact mass of the compound BI-811283 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BI 811283 is a small molecule inhibitor specifically targeting the Aurora B kinase protein, which is pivotal in the regulation of cell division. Developed by Boehringer Ingelheim, this compound is currently under investigation as a potential anti-cancer agent. Aurora B kinase is part of a family of proteins that ensures proper chromosome alignment and separation during mitosis. Elevated levels of Aurora B kinase are often found in various cancers, leading to chromosomal abnormalities that contribute to tumorigenesis. BI 811283 selectively binds to the ATP binding site of Aurora B kinase, thereby inhibiting its activity and promoting the formation of polyploid cells that eventually undergo cell death due to severe chromosomal defects .

The primary chemical reaction involving BI 811283 is its interaction with the Aurora B kinase protein. The compound binds to the ATP binding pocket of Aurora B, leading to:

  • Inhibition of phosphorylation: This prevents the phosphorylation of target proteins necessary for mitotic progression.
  • Induction of polyploidy: By interfering with normal cell division, BI 811283 causes cells to enter a state of polyploidy, characterized by an abnormal number of chromosomes.

These reactions contribute to the compound's potential as an anti-cancer therapeutic by disrupting the proliferation of cancer cells .

BI 811283 exhibits significant biological activity against various cancer cell lines. Preclinical studies have demonstrated its ability to inhibit cell growth and induce senescence in lung cancer cells both in vitro and in vivo. The compound has shown effectiveness in shrinking tumors in models of pancreatic, colorectal, and non-small cell lung cancers. In clinical trials, BI 811283 has been associated with disease stabilization in patients with advanced solid tumors and acute myeloid leukemia, although no objective responses were consistently observed .

The synthesis of BI 811283 involves several chemical steps that lead to the formation of its complex structure. While specific proprietary methods used by Boehringer Ingelheim are not publicly detailed, general approaches for synthesizing similar compounds typically include:

  • Formation of the core structure: Utilizing various organic reactions such as cyclization and substitution.
  • Modification of functional groups: Introducing specific groups that enhance binding affinity for Aurora B kinase.
  • Purification: Employing techniques like chromatography to isolate the final product.

The detailed synthetic route remains confidential as it is part of proprietary research and development processes .

Interaction studies involving BI 811283 focus on its pharmacokinetics and pharmacodynamics in patients. Key findings include:

  • Pharmacokinetic profile: Studies have shown that BI 811283 has manageable blood stability and a predictable pharmacokinetic profile, allowing for effective dosing strategies.
  • Adverse effects: Common side effects include neutropenia (a reduction in white blood cells), fatigue, and gastrointestinal symptoms. These effects are primarily linked to its mechanism of action against rapidly dividing cells .

Additionally, studies have assessed how BI 811283 interacts with other drugs, particularly those affecting hematological parameters or other kinases involved in cancer progression.

Several compounds share similarities with BI 811283 in terms of their mechanism as Aurora kinase inhibitors. A comparison highlights their unique characteristics:

Compound NameMechanismClinical StatusUnique Features
BI 847325Dual MEK and Aurora kinase inhibitorPhase IIActs on both MEK and Aurora pathways
PHA-739358Inhibits Aurora A, B, CPhase IIBroad-spectrum inhibition across multiple kinases
AT-9283Selective Aurora kinase inhibitorPhase IPotent against both Aurora A and B

BI 811283 stands out due to its selective targeting of Aurora B kinase specifically, which may lead to more focused therapeutic effects with potentially fewer off-target effects compared to broader spectrum inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types